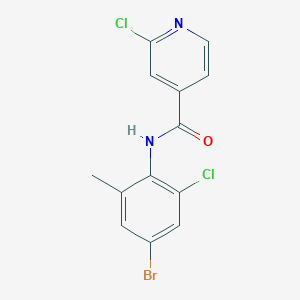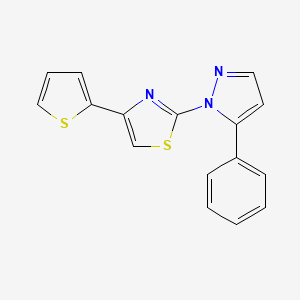
2-(5-Phenylpyrazol-1-yl)-4-thiophen-2-yl-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(5-Phenylpyrazol-1-yl)-4-thiophen-2-yl-1,3-thiazole” is a complex organic molecule that contains several interesting functional groups, including a phenyl group, a pyrazole ring, a thiophene ring, and a thiazole ring . These groups are common in many biologically active compounds and materials with interesting physical and chemical properties .
Molecular Structure Analysis
The molecular structure of a compound like “2-(5-Phenylpyrazol-1-yl)-4-thiophen-2-yl-1,3-thiazole” would be expected to be quite complex due to the presence of multiple ring structures . The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
Pyrazole, thiophene, and thiazole rings are all aromatic and relatively stable, but they can undergo various reactions under the right conditions . For example, pyrazoles can react with electrophiles at the nitrogen atoms, and thiophenes can undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(5-Phenylpyrazol-1-yl)-4-thiophen-2-yl-1,3-thiazole” would be expected to be influenced by its molecular structure . For example, the presence of multiple aromatic rings could contribute to its stability and solubility .Scientific Research Applications
Antimicrobial and Antioxidant Activities
- A study by Abdel-Wahab et al. (2012) explored the synthesis of new thiazole and pyrazoline heterocycles with a 2-thienylpyrazole moiety. These compounds showed significant antimicrobial, anti-inflammatory, and analgesic activities, highlighting their potential in medical applications (Abdel-Wahab, Abdel-Gawad, Awad, & Badria, 2012).
Anti-Cancer Properties
- Gomha et al. (2015) synthesized a series of arylazothiazoles and 1,3,4-thiadiazoles using a novel catalyst, revealing promising anticancer activity against colon and liver carcinoma cell lines (Gomha, Riyadh, Mahmmoud, & Elaasser, 2015).
- Another study by Gomha, Salah, & Abdelhamid (2014) involved the preparation of novel thiadiazole derivatives, which exhibited concentration-dependent inhibitory effects on breast carcinoma cell lines (Gomha, Salah, & Abdelhamid, 2014).
Anticonvulsant Activity
- Siddiqui & Ahsan (2010) designed compounds combining thiazole and triazole moieties, which showed significant anticonvulsant activity in vivo. This demonstrates the potential of these compounds in treating seizures (Siddiqui & Ahsan, 2010).
Corrosion Inhibition
- Farahati et al. (2019) studied the synthesis and application of thiazoles as corrosion inhibitors of copper. This highlights an industrial application of thiazole derivatives in protecting metals (Farahati, Ghaffarinejad, Mousavi-khoshdel, Rezania, Behzadi, & Shockravi, 2019).
Pesticidal Activities
- Choi et al. (2015) explored the pesticidal activities of certain thiazole derivatives, indicating their efficacy against mosquito larvae and phytopathogenic fungi (Choi, Nam, Kim, Kim, Park, Bae, Park, Jeon, & Lee, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(5-phenylpyrazol-1-yl)-4-thiophen-2-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3S2/c1-2-5-12(6-3-1)14-8-9-17-19(14)16-18-13(11-21-16)15-7-4-10-20-15/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTNLWYSFBLCBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=NN2C3=NC(=CS3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Phenylpyrazol-1-yl)-4-thiophen-2-yl-1,3-thiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2697075.png)
![3-(2-Ethoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one](/img/structure/B2697076.png)
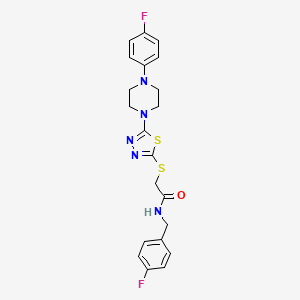
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2697080.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride](/img/structure/B2697084.png)
![1-(Benzo[d]thiazol-2-yl)piperidine-3-carboxylic acid hydrochloride](/img/structure/B2697085.png)
![N-(2,5-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
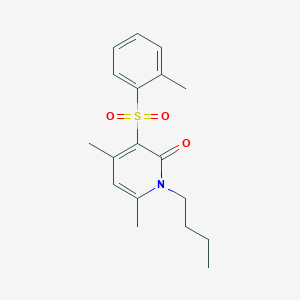

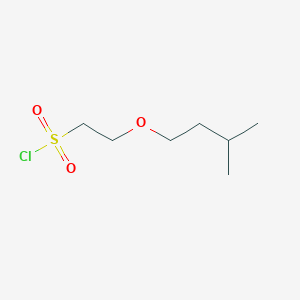
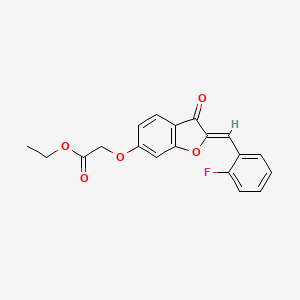
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2697095.png)
![tert-butyl N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B2697096.png)
